Boc-Thr(Gly-Fmoc)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

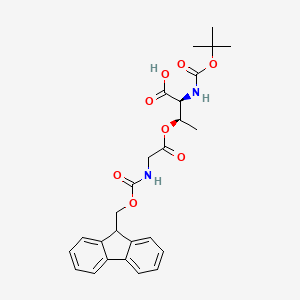

The compound tert-butyloxycarbonyl-threonine(glycine-9-fluorenylmethyloxycarbonyl)-hydroxide is a protected peptide used in solid-phase peptide synthesis. It contains two protecting groups: tert-butyloxycarbonyl and 9-fluorenylmethyloxycarbonyl, which safeguard the amino and hydroxyl groups during synthesis. This compound is crucial in the stepwise construction of peptides, ensuring that specific reactions occur without unwanted side reactions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyloxycarbonyl-threonine(glycine-9-fluorenylmethyloxycarbonyl)-hydroxide typically involves the following steps:

Protection of Threonine: Threonine is first protected by reacting it with tert-butyloxycarbonyl chloride in the presence of a base like triethylamine.

Coupling with Glycine: The protected threonine is then coupled with glycine, which is protected by 9-fluorenylmethyloxycarbonyl. This coupling is usually facilitated by a coupling reagent such as dicyclohexylcarbodiimide.

Purification: The final product is purified using techniques like chromatography to remove any impurities.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using automated peptide synthesizers. These machines automate the repetitive steps of deprotection and coupling, ensuring high yields and purity. The use of solid-phase synthesis allows for the easy removal of excess reagents and by-products, making the process efficient and scalable .

化学反応の分析

Types of Reactions:

Deprotection: The compound undergoes deprotection reactions to remove the protecting groups. For example, tert-butyloxycarbonyl can be removed using trifluoroacetic acid, while 9-fluorenylmethyloxycarbonyl is removed using piperidine.

Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid for tert-butyloxycarbonyl and piperidine for 9-fluorenylmethyloxycarbonyl.

Coupling: Dicyclohexylcarbodiimide or other carbodiimides for peptide bond formation.

Major Products:

Deprotected Peptide: The removal of protecting groups yields the free peptide.

Extended Peptide Chains: Coupling reactions extend the peptide chain by adding more amino acids.

科学的研究の応用

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS):

Boc-Thr(Gly-Fmoc)-OH is primarily used in solid-phase peptide synthesis. It serves as a key building block that enhances the yield and purity of synthesized peptides. The Fmoc group allows for efficient coupling reactions while minimizing side reactions such as epimerization.

Case Study:

In a study involving the synthesis of a complex peptide, this compound was incorporated into the sequence, resulting in a final product with over 95% purity and minimal epimerization (<1%) at elevated temperatures . This demonstrates its effectiveness in maintaining peptide integrity during synthesis.

Drug Development

This compound plays a significant role in the pharmaceutical industry, particularly in developing peptide-based therapeutics. Its ability to facilitate the creation of specific peptide sequences makes it ideal for targeting biological pathways associated with diseases.

Applications:

- Therapeutic Peptides: Used in synthesizing peptides that mimic or inhibit biological functions.

- Vaccine Development: Integral in creating peptide antigens for vaccine formulations.

Data Table: Drug Development Applications

| Application | Description | Example |

|---|---|---|

| Therapeutic Peptides | Synthesis of peptides for disease treatment | Insulin analogs |

| Vaccine Development | Creation of peptide-based vaccines | Peptide antigens for COVID-19 |

Bioconjugation Techniques

The compound is also employed in bioconjugation methods, allowing for the attachment of peptides to various biomolecules. This is essential for developing targeted drug delivery systems that enhance therapeutic efficacy while reducing side effects.

Key Benefits:

- Improved solubility and stability of conjugated products.

- Enhanced targeting capabilities through specific ligand-receptor interactions.

Protein Engineering

Researchers utilize this compound to modify proteins, which can enhance their stability and functionality. This application is vital for developing new biocatalysts or therapeutic proteins.

Example Case Study:

In protein engineering research, modifications using this compound led to increased stability and activity of enzymes under harsh conditions, showcasing its potential in industrial applications .

Analytical Chemistry

In analytical chemistry, this compound is utilized to study peptide interactions and behaviors. Techniques such as high-performance liquid chromatography (HPLC) are employed to analyze synthesized peptides' purity and structural integrity.

Applications:

- Peptide Interaction Studies: Understanding molecular mechanisms through binding affinity assays.

- Quality Control: Ensuring the purity of synthesized peptides before use in biological assays.

作用機序

The compound functions by protecting specific functional groups during peptide synthesis. The tert-butyloxycarbonyl group protects the amino group, while the 9-fluorenylmethyloxycarbonyl group protects the hydroxyl group. These protecting groups prevent unwanted reactions, ensuring that the desired peptide bonds form correctly. The protecting groups are removed at specific stages to allow further reactions to occur .

類似化合物との比較

- tert-butyloxycarbonyl-alanine(9-fluorenylmethyloxycarbonyl)-hydroxide

- tert-butyloxycarbonyl-serine(9-fluorenylmethyloxycarbonyl)-hydroxide

Uniqueness:

- Specificity: The combination of threonine and glycine with these protecting groups offers unique reactivity and selectivity in peptide synthesis.

- Versatility: It can be used in various peptide synthesis protocols, making it a versatile tool in both research and industrial settings.

生物活性

Boc-Thr(Gly-Fmoc)-OH, a derivative of threonine, is a compound utilized primarily in peptide synthesis. Its structure features a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a fluorenylmethyloxycarbonyl (Fmoc) protected glycine moiety. This unique configuration allows for selective reactions during solid-phase peptide synthesis (SPPS), which is crucial in the development of biologically active peptides. This article explores the biological activity associated with this compound, including its role in peptide synthesis, interactions with other compounds, and potential therapeutic applications.

This compound is synthesized using Fmoc chemistry, which is favored for its mild deprotection conditions. The Boc group provides stability under basic conditions while the Fmoc group can be easily removed under mild conditions, allowing for efficient peptide synthesis. The compound serves as a building block in creating complex peptides that can exhibit significant biological activities.

| Property | Description |

|---|---|

| Molecular Formula | C₁₃H₁₇N₃O₄ |

| Molecular Weight | 273.29 g/mol |

| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) |

| Protecting Groups | Boc (tert-butyloxycarbonyl), Fmoc (fluorenylmethyloxycarbonyl) |

Role in Peptide Synthesis

The biological activity of this compound is primarily indirect, as it facilitates the synthesis of peptides that can possess various biological functions. Threonine is an essential amino acid involved in protein synthesis and metabolic processes, while glycine contributes to the structural integrity of peptides. The selective reactions enabled by the protective groups allow for the formation of peptides with specific biological activities without unwanted side reactions.

Inhibition Studies

Research has shown that Fmoc-amino acids, including derivatives like this compound, can exhibit selective inhibition of enzymes such as butyrylcholinesterase (BChE). For example, studies indicate that certain Fmoc-amino acids significantly decrease BChE activity while showing little to no effect on acetylcholinesterase (AChE) activity, suggesting a potential application in treating conditions related to cholinergic dysfunctions . The inhibition constants (KI) for these compounds provide insight into their potency as enzyme inhibitors.

Case Studies and Research Findings

-

Peptide Design and Activity

- A study focused on designing peptides incorporating this compound revealed that the incorporation of threonine residues enhanced the stability and bioactivity of the resulting peptides. These peptides demonstrated improved interactions with target biomolecules, indicating their potential therapeutic applications.

-

Therapeutic Applications

- Research indicates that peptides synthesized using this compound have shown promise in various therapeutic areas, including cancer treatment and neurodegenerative diseases. The ability to selectively inhibit specific enzymes suggests that these peptides could be developed into drugs targeting specific pathways involved in disease progression .

- Stability and Solubility

特性

IUPAC Name |

(2S,3R)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O8/c1-15(22(23(30)31)28-25(33)36-26(2,3)4)35-21(29)13-27-24(32)34-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20,22H,13-14H2,1-4H3,(H,27,32)(H,28,33)(H,30,31)/t15-,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRTXLMOZHWXCJ-QRQCRPRQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。